

## Cross-study comparison of different high-dose vitamin D3 trials

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Analysis of High-Dose Vitamin D3 Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent high-dose vitamin D3 clinical trials. By presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for the scientific community engaged in vitamin D research and therapeutic development.

## I. Quantitative Data Summary

The following table summarizes the key characteristics and outcomes of selected high-dose vitamin D3 clinical trials. This allows for a direct comparison of their design, patient populations, and primary findings.



| Trial<br>Name                                   | Participa<br>nt<br>Populati<br>on                       | Sample<br>Size (n) | Vitamin<br>D3<br>Dosing<br>Regimen | Study<br>Duration   | Primary<br>Outcom<br>e(s)                                                                     | Key<br>Findings                                                                                                                                                                                                                                                    | Adverse<br>Events                                                                |
|-------------------------------------------------|---------------------------------------------------------|--------------------|------------------------------------|---------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| VITAL<br>(VITamin<br>D and<br>OmegA-3<br>TriaL) | Men ≥50 years, Women ≥55 years (general US populatio n) | 25,871             | 2000<br>IU/day                     | Median<br>5.3 years | - Invasive cancer of any type-Major cardiovas cular events (MI, stroke, death from CV causes) | - No significan t reduction in the incidence of invasive cancer or major cardiovas cular events compare d to placebo. [1][2]- A promisin g signal for a reduction in total cancer mortality, particular ly after excluding the first two years of follow-up.[3][4] | No increase d risk of hypercalc emia or other adverse events was identified. [1] |



| VITDALI ZE (Effect of high-dose vitamin D3 on 28-day mortality in adult critically ill patients with severe vitamin D deficienc y) | Adult critically ill patients with severe vitamin D deficienc y (25(OH) D ≤12 ng/mL) | ~2400<br>(planned) | Loading<br>dose of<br>540,000<br>IU,<br>followed<br>by 4000<br>IU daily<br>for 90<br>days | 90 days<br>(primary<br>outcome<br>at 28<br>days) | All-cause<br>mortality<br>at 28<br>days           | The VITdAL-ICU trial, a precursor, showed a significan t reduction in 28-day mortality in a predefine d subgroup with severe vitamin D deficienc y (≤12ng/m I). The main VITDALI ZE trial is ongoing to confirm these findings. | Hypercal cemia is a potential side effect, monitore d by regular calcium level checks. |
|------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|--------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| FIND<br>(Finnish<br>Vitamin<br>D Trial)                                                                                            | Men ≥60 years, Women ≥65 years (general                                              | 2,495              | - 1600<br>IU/day-<br>3200<br>IU/day                                                       | 5 years                                          | Incidence<br>of<br>cardiovas<br>cular<br>disease- | No<br>significan<br>t effect<br>on the<br>incidence<br>of                                                                                                                                                                       | No<br>significan<br>t<br>differenc<br>es in side<br>effects                            |



| Finnish   | Incidence | cardiovas | were     |
|-----------|-----------|-----------|----------|
| populatio | of cancer | cular     | observed |
| n)        |           | disease   | between  |
|           |           | or        | the      |
|           |           | cancer.   | groups.  |

## **II. Experimental Protocols**

This section provides a detailed look at the methodologies employed in the key clinical trials cited. Understanding the experimental design is crucial for interpreting and comparing the results.

## A. VITAL (VITamin D and OmegA-3 TriaL)

Study Design: The VITAL study was a randomized, double-blind, placebo-controlled trial with a two-by-two factorial design. This design allowed for the simultaneous investigation of vitamin D3 and omega-3 fatty acid supplementation.

#### Participant Selection:

- Inclusion Criteria: Men aged 50 years or older and women aged 55 years or older in the United States.
- Exclusion Criteria: History of cancer (except non-melanoma skin cancer), myocardial
  infarction, stroke, or other major cardiovascular diseases; high blood calcium levels; kidney
  failure; or long-term use of supplements that would interfere with the study.

#### Intervention:

- Participants were randomly assigned to one of four groups:
  - 2000 IU of vitamin D3 (cholecalciferol) and 1 gram of omega-3 fatty acids.
  - 2000 IU of vitamin D3 and a placebo for omega-3s.
  - A placebo for vitamin D3 and 1 gram of omega-3 fatty acids.
  - Placebos for both vitamin D3 and omega-3s.



#### Outcome Measures:

- Primary Endpoints: The primary outcomes were the incidence of invasive cancer of any type and the incidence of major cardiovascular events (a composite of myocardial infarction, stroke, and death from cardiovascular causes).
- Secondary Endpoints: Secondary endpoints included site-specific cancers, death from cancer, and an expanded composite of cardiovascular events.

#### Data Collection and Analysis:

- Participants were followed for a median of 5.3 years.
- Information on health outcomes was collected through annual questionnaires.
- Reported endpoints were confirmed by a review of medical records by trained physicians.
- The primary analysis was a time-to-event analysis using Cox proportional hazards models.

### **B. VITDALIZE Trial**

Study Design: The VITDALIZE trial is a multicenter, randomized, placebo-controlled, double-blind, phase III trial.

#### Participant Selection:

- Inclusion Criteria: Adult patients admitted to the intensive care unit (ICU) with severe vitamin
   D deficiency, defined as a serum 25-hydroxyvitamin D (25(OH)D) level of 12 ng/mL or less.
- Exclusion Criteria: Known hypercalcemia, granulomatous disease (e.g., sarcoidosis), or receipt of high-dose vitamin D prior to ICU admission.

#### Intervention:

- Participants are randomized in a 1:1 ratio to receive either:
  - A single oral or enteral loading dose of 540,000 IU of cholecalciferol within 72 hours of ICU admission, followed by a daily maintenance dose of 4000 IU for 90 days.



A matching placebo.

#### **Outcome Measures:**

- Primary Endpoint: The primary outcome is all-cause mortality at 28 days after randomization.
- Secondary Endpoints: Secondary outcomes include ICU and hospital mortality, 90-day and
   1-year mortality, length of ICU and hospital stay, and changes in organ dysfunction scores.

#### Data Collection and Analysis:

- Data on baseline characteristics, daily clinical and laboratory parameters, and long-term outcomes are collected.
- The primary analysis will compare the 28-day mortality between the two groups using a chisquare test.

### C. FIND (Finnish Vitamin D Trial)

Study Design: The FIND trial was a five-year, randomized, double-blind, placebo-controlled trial.

#### Participant Selection:

- Inclusion Criteria: Men aged 60 years or older and women aged 65 years or older from Finland.
- Exclusion Criteria: History of cardiovascular disease or cancer, and conditions that could affect vitamin D metabolism.

#### Intervention:

- Participants were randomly assigned to one of three groups:
  - Placebo
  - 1600 IU of vitamin D3 per day
  - 3200 IU of vitamin D3 per day



#### Outcome Measures:

• Primary Endpoints: The primary endpoints were the incidence of cardiovascular disease and the incidence of cancer.

#### Data Collection and Analysis:

- Information on disease incidence and mortality was obtained from national health registries.
- A subgroup of participants underwent more detailed examinations, including blood sampling to measure serum 25(OH)D concentrations.
- The data were analyzed using survival analysis methods.

## III. Visualization of Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.





Click to download full resolution via product page

Caption: Vitamin D3 signaling pathway.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. obgproject.com [obgproject.com]
- 2. Vitamin D and Omega-3 Trial American College of Cardiology [acc.org]
- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 4. Principal results of the VITamin D and OmegA-3 TriaL (VITAL) and updated meta-analyses of relevant vitamin D trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of different high-dose vitamin D3 trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424836#cross-study-comparison-of-different-high-dose-vitamin-d3-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com